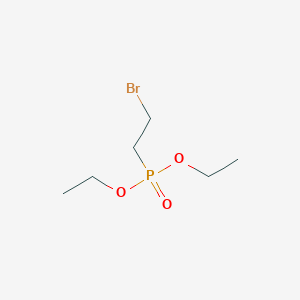

Diethyl 2-bromoethylphosphonate

描述

Historical Context of Organophosphorus Compounds in Chemical Synthesis

The field of organophosphorus chemistry, which studies compounds containing a carbon-phosphorus bond, has a rich history dating back to the early 19th century. Initial explorations by chemists like Jean Louis Lassaigne, who in 1820 reacted ethanol (B145695) with phosphoric acid, laid the groundwork for the field. nih.gov A significant milestone was the synthesis of the first organophosphorus compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), by Philippe de Clermont in 1854. researchgate.networldscientific.com

A pivotal moment in the synthesis of phosphonates was the discovery of the Michaelis-Arbuzov reaction. First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction provides a fundamental method for forming the crucial carbon-phosphorus bond. wikipedia.orgchinesechemsoc.orgjk-sci.comchemeurope.com The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to generate a dialkyl phosphonate (B1237965). nih.govchinesechemsoc.org This development opened the door for the synthesis of a vast array of phosphonate compounds. chinesechemsoc.org In the 1930s, the work of Gerhard Schrader at IG Farben in Germany led to the synthesis of thousands of new organophosphorus compounds, which propelled the development of these chemicals for various applications. researchgate.net

Significance of Phosphonate Esters in Contemporary Chemical Research

Phosphonate esters, characterized by the C−PO(OR)₂ group, are a cornerstone of modern organophosphorus chemistry due to their unique properties and versatile applications. wikipedia.org They are widely recognized as stable isosteres of phosphate (B84403) esters, meaning they have a similar size and electronic structure but are resistant to hydrolysis. frontiersin.org This stability is crucial for their use in medicinal chemistry, where they can mimic natural phosphates to inhibit enzymes. frontiersin.orgnih.govfrontiersin.org Notable examples include antiviral drugs like Tenofovir and Cidofovir, and bisphosphonates used in the treatment of osteoporosis. wikipedia.orgnih.gov

Beyond their medicinal applications, phosphonates are integral to organic synthesis. They are key reagents in the Horner-Wadsworth-Emmons reaction for the synthesis of alkenes. In materials science, phosphonates are used as flame retardants, chelating agents, and for surface modification. wikipedia.orgaccustandard.comnih.gov Their ability to act as effective chelating agents for metal ions has led to their use in various industrial processes. wikipedia.org The discovery of naturally occurring phosphonates, such as 2-aminoethylphosphonic acid, has further expanded the interest in this class of compounds. nih.govresearchgate.net

Overview of Brominated Organic Compounds in Synthetic Methodologies

Brominated organic compounds, or organobromides, are vital reagents and intermediates in organic synthesis. acs.orgnih.gov The carbon-bromine bond, while polar, is sufficiently reactive to participate in a wide range of chemical transformations. wikipedia.org Bromine's reactivity is intermediate between that of chlorine and iodine, offering a balance of stability and reactivity that is often advantageous in synthesis. jk-sci.com

Organobromides serve as excellent electrophiles and are frequently used as alkylating agents in reactions with various nucleophiles. wikipedia.org They are key substrates in the formation of Grignard reagents and in numerous cross-coupling reactions, which are fundamental for constructing complex carbon skeletons. researchgate.net The use of elemental bromine and other brominating agents allows for the introduction of bromine into a wide variety of organic molecules, including alkanes, alkenes, and aromatic compounds. acs.orgwikipedia.org This versatility makes brominated compounds indispensable tools for synthetic chemists in academia and industry for the production of pharmaceuticals, agrochemicals, and functional materials. acs.orgresearchgate.net

Defining the Research Niche of Diethyl 2-bromoethylphosphonate within Organophosphorus Chemistry

This compound, with its chemical formula BrCH₂CH₂P(O)(OCH₂CH₃)₂, occupies a specific and valuable niche at the intersection of phosphonate chemistry and the utility of brominated compounds. sigmaaldrich.com This bifunctional molecule contains both a reactive carbon-bromine bond and a phosphonate ester group, allowing it to serve as a versatile building block in organic synthesis.

Its primary role is as a precursor for the introduction of a diethylphosphonoethyl moiety into other molecules. The bromine atom can be readily displaced by a variety of nucleophiles, enabling the synthesis of a wide range of functionalized phosphonates. Furthermore, the presence of the phosphonate group allows for subsequent transformations, most notably the Horner-Wadsworth-Emmons reaction to form vinylphosphonates. This dual reactivity makes this compound a key intermediate in the synthesis of more complex organophosphorus compounds, including those with potential applications in medicinal chemistry, materials science as flame retardants, and as ligands in coordination chemistry. accustandard.comflameretardants-online.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-diethoxyphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINITSMLVXAASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201333 | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-30-1 | |

| Record name | Diethyl P-(2-bromoethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5324-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2-bromoethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Diethyl 2 Bromoethylphosphonate

Established Synthetic Routes for Diethyl 2-bromoethylphosphonate

The synthesis of this compound is predominantly achieved through phosphorylation reactions, where a phosphorus-carbon bond is formed. While direct halogenation of a pre-existing ethylphosphonate structure is theoretically conceivable, the literature strongly points towards phosphorylation of an ethyl halide as the more established and efficient pathway.

Direct Halogenation of Diethyl Ethylphosphonate

The direct bromination of Diethyl Ethylphosphonate at the alpha-carbon (the carbon adjacent to the phosphorus atom) is not a commonly cited method for the synthesis of this compound. Synthetic strategies in organophosphorus chemistry typically favor the construction of the C-P bond from halogenated precursors, such as in the Michaelis-Arbuzov reaction, which offers greater control and efficiency.

Phosphorylation Reactions: The Michaelis-Arbuzov Reaction

The most established and widely utilized method for synthesizing this compound is the Michaelis-Arbuzov reaction. nih.govwikipedia.orgchemeurope.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgjk-sci.com For the specific synthesis of this compound, the reaction proceeds between triethyl phosphite and 1,2-dibromoethane (B42909) .

The mechanism is a two-step process:

Nucleophilic Attack : The reaction begins with the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,2-dibromoethane. This forms a quasi-phosphonium salt intermediate. nih.govjk-sci.com

Dealkylation : The displaced bromide anion then performs a second SN2 attack on one of the ethyl groups of the phosphonium (B103445) intermediate. This step results in the formation of the final pentavalent phosphonate (B1237965) product, this compound, and ethyl bromide as a volatile byproduct. nih.govwikipedia.org

The use of triethyl phosphite is strategic, as it generates a low-boiling byproduct (ethyl bromide) that can be easily removed from the reaction mixture, often by distillation, to drive the reaction to completion. nih.gov

Alternative Phosphite-mediated Approaches

Variations of the classical Michaelis-Arbuzov reaction have been developed to expand the scope and improve reaction conditions.

Silyl-Arbuzov Reactions : This approach utilizes silyl (B83357) phosphites, such as tris(trimethylsilyl)phosphite, instead of alkyl phosphites. A key difference in this variation is the reverse order of reactivity for alkyl halides (RCl > RBr > RI) compared to the classic reaction. nih.gov

Alcohol-Based Michaelis-Arbuzov Reaction : This method avoids the use of alkyl halides altogether by reacting alcohols directly with a phosphite in the presence of a catalyst like tetrabutylammonium (B224687) iodide (n-Bu₄NI). nih.gov While this can work for aliphatic alcohols, it may lead to byproducts; for instance, reacting an alkyl alcohol with triethyl phosphite can yield Diethyl ethylphosphonate. nih.gov Using sterically hindered phosphites, like triisopropyl phosphite, can suppress this side reaction. nih.gov

Phosphite Salts : The use of dialkyl phosphite salts can also be employed. This approach eliminates the generation of a new alkyl halide byproduct, but the reaction yields are often lower. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Significant research has focused on optimizing the Michaelis-Arbuzov reaction to improve its efficiency and sustainability. When using substrates like 1,2-dibromoethane, controlling selectivity is crucial to prevent the undesired di-substitution product.

One key optimization strategy involves the slow, dropwise addition of the triethyl phosphite to the pre-heated dibromoalkane. researchgate.net This maintains a large excess of the dibromoalkane relative to the phosphite throughout the addition, minimizing the chance of a second substitution. Another critical aspect is distilling the bromoethane (B45996) byproduct as it forms, which helps to monitor the reaction's progress and drive the equilibrium towards the desired product. researchgate.net

The development of solvent-free procedures, particularly under flow conditions, represents a significant advancement. acs.orgresearchgate.net These methods offer sustainable and fast alternatives, often resulting in excellent conversions and high product purity, which simplifies isolation. acs.orgresearchgate.net

| Parameter | Condition | Rationale |

| Reactant Ratio | Large excess of 1,2-dibromoethane | Minimizes di-substitution. researchgate.net |

| Reagent Addition | Slow, dropwise addition of triethyl phosphite | Maintains high selectivity for the mono-substituted product. researchgate.net |

| Byproduct Removal | Distillation of ethyl bromide during reaction | Drives equilibrium forward and allows for reaction monitoring. researchgate.net |

| Solvent | Solvent-free (neat) or flow chemistry | Increases sustainability, simplifies purification, and can lead to high conversion. acs.orgresearchgate.net |

Temperature and Solvent Effects in Synthesis

Temperature and solvent choice are critical parameters that significantly influence the outcome of the synthesis.

Temperature : The classical Michaelis-Arbuzov reaction typically requires elevated temperatures, often in the range of 120 °C to 160 °C, to proceed. wikipedia.org However, high temperatures can also promote side reactions, such as the pyrolysis of the ester. wikipedia.org In some optimized procedures, a temperature of around 140 °C is used when reacting dibromoalkanes. researchgate.net Conversely, catalytic methods can dramatically lower the required temperature, even to room temperature. organic-chemistry.org

Solvent : Many Arbuzov reactions are conducted without a solvent (neat). wikipedia.org However, the choice of solvent can improve selectivity and facilitate product isolation. wikipedia.org For instance, using an aliphatic solvent that is miscible with the reactants at high temperatures but immiscible with the phosphonate product at lower temperatures allows for simple separation by phase change. google.com DFT studies have suggested that polar solvents can accelerate the reaction by lowering energy barriers and stabilizing intermediates. sigmaaldrich.com

| Factor | Effect | Example/Note |

| High Temperature | Drives reaction but can cause side reactions (e.g., pyrolysis). wikipedia.org | Typical range for non-catalyzed reaction is 120-160 °C. wikipedia.org |

| Low Temperature | Possible with catalytic enhancement, improving selectivity. organic-chemistry.org | Lewis acid catalysis allows for room temperature reactions. organic-chemistry.org |

| Solvent-Free | Sustainable, simplifies workup, often high conversion. acs.org | Common in flow chemistry applications. acs.org |

| Polar Solvents | Can accelerate the reaction rate. sigmaaldrich.com | Stabilizes charged intermediates in the reaction pathway. sigmaaldrich.com |

| Specific Aliphatic Solvents | Can simplify product isolation via phase separation. google.com | Solvent is miscible at reaction temperature but not at room temperature. google.com |

Catalytic Enhancements in Phosphorylation Reactions

To overcome the often harsh conditions of the traditional Arbuzov reaction, various catalytic systems have been developed.

Lewis Acid Catalysis : Lewis acids such as indium(III) bromide (InBr₃), zinc bromide (ZnBr₂), and silica-supported cerium(III) chloride (CeCl₃·7H₂O-SiO₂) have proven effective in catalyzing the Michaelis-Arbuzov reaction. organic-chemistry.orgnih.govrsc.org This approach is highly advantageous as it often allows the reaction to proceed smoothly at room temperature, thereby increasing functional group tolerance and reducing the formation of byproducts. organic-chemistry.org The mechanism under Lewis acid catalysis may shift towards an SN1 pathway. organic-chemistry.org

Photochemical Methods : The photo-Arbuzov reaction is an emerging "green" method that enables the synthesis of phosphonates under mild conditions. nih.gov This technique typically involves a photo-active catalyst, such as Rhodamine 6G, and irradiation with light (e.g., blue light) to generate radical intermediates, facilitating the C-P bond formation. nih.gov

Palladium Catalysis : For certain substrates, particularly aryl halides, palladium catalysts are used to facilitate the cross-coupling reaction with phosphites. organic-chemistry.org This demonstrates the versatility of metal catalysis in forming C-P bonds, although it is more commonly applied to substrates other than the simple alkyl halides used for this compound.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound is a subject of detailed mechanistic study, focusing on the identification of reaction intermediates, kinetic analysis, and computational modeling to predict reaction pathways.

Elucidation of Reaction Intermediates

The synthesis of this compound from diethyl (2-azido-2-benzoylaminomethyl) phosphonate involves O-alkylation with phenol. gjesr.com In this process, the azide (B81097) derivative serves as a stable and readily prepared intermediate. gjesr.com The reaction proceeds through the formation of a phosphonium salt as a transient species. The stability and reactivity of such intermediates are influenced by the solvent and base used in the reaction. gjesr.com

Another common route to this compound involves the reaction of 1,2-dibromoethane with triethyl phosphite. This reaction, known as the Michaelis-Arbuzov reaction, proceeds through a quasi-phosphonium salt intermediate. The initial nucleophilic attack of the phosphite on one of the bromine atoms in 1,2-dibromoethane leads to the formation of this intermediate, which then undergoes dealkylation to yield the final product.

Kinetic Studies of Formation Reactions

Kinetic studies of the synthesis of this compound often focus on the influence of various factors on the reaction rate. For instance, in the O-alkylation of diethyl (2-azido-2-benzoylaminomethyl) phosphonate, the choice of solvent and base significantly impacts the reaction yield and, by extension, the reaction kinetics. gjesr.com Research has shown that solvents play a crucial role in the nucleophilic substitution, with acetone (B3395972) being identified as a superior solvent compared to acetonitrile (B52724) (CH3CN) and tetrahydrofuran (B95107) (THF) in certain contexts. gjesr.com

The reaction conditions for the synthesis of related compounds, such as diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate, have been studied at room temperature over 48 hours, indicating a relatively slow reaction rate under these conditions. gjesr.com

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting the reaction mechanisms of phosphonate synthesis. While specific computational studies on this compound are not extensively detailed in the provided results, the general application of these methods to similar phosphonate syntheses is well-established. These computational approaches can model the transition states and intermediate structures, providing insights into the reaction energy barriers and preferred pathways. For example, in the Michaelis-Arbuzov reaction, computational models can elucidate the structure of the quasi-phosphonium intermediate and the subsequent dealkylation step.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally friendly and sustainable processes.

Development of Environmentally Benign Synthetic Protocols

Efforts to develop environmentally benign synthetic protocols for phosphonates include the use of milder reaction conditions and less hazardous reagents. One reported method for a related compound, diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate, is described as an "environmentally benign method" that proceeds under mild conditions and offers simple work-up procedures. gjesr.com This suggests a move towards synthetic strategies that minimize waste and energy consumption.

Solvent-Free or Reduced-Solvent Methodologies

The investigation into the role of solvents in the synthesis of this compound and its derivatives highlights the potential for developing solvent-free or reduced-solvent methodologies. gjesr.com The finding that different solvents significantly affect reaction yields points to the importance of solvent optimization. gjesr.com While a completely solvent-free method is not detailed in the search results, the emphasis on identifying the most effective and potentially recyclable solvent is a step towards greener synthesis. gjesr.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H14BrO3P |

| Molecular Weight | 245.05 g/mol nih.govsigmaaldrich.comoakwoodchemical.comsigmaaldrich.com |

| CAS Number | 5324-30-1 nih.govsigmaaldrich.comsigmaaldrich.com |

| Density | 1.348 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 75 °C/1 mmHg sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.461 sigmaaldrich.comsigmaaldrich.com |

| InChI Key | PINITSMLVXAASM-UHFFFAOYSA-N nih.govsigmaaldrich.com |

Atom Economy and Waste Minimization Strategies

The synthesis of this compound, primarily achieved through the Michaelis-Arbuzov reaction, presents specific considerations regarding atom economy and waste generation. wikipedia.org Strategies to improve the environmental footprint of its production focus on maximizing the incorporation of reactant atoms into the final product and minimizing the volume and hazard of waste streams.

The conventional and most widely used method for synthesizing this compound is the Michaelis-Arbuzov reaction. wikipedia.orgeurekaselect.commdpi.com This reaction typically involves heating triethyl phosphite with an excess of 1,2-dibromoethane. The mechanism proceeds via the nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the electrophilic carbon atoms of 1,2-dibromoethane. This forms a quasi-phosphonium intermediate, which then undergoes an SN2-type displacement of an ethoxy group by the bromide ion. The result is the formation of the desired this compound and ethyl bromide as the main byproduct. wikipedia.org

Atom Economy of the Michaelis-Arbuzov Synthesis

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. youtube.com For the synthesis of this compound from triethyl phosphite and 1,2-dibromoethane, the reaction is as follows:

P(OCH₂CH₃)₃ + BrCH₂CH₂Br → BrCH₂CH₂P(O)(OCH₂CH₃)₂ + CH₃CH₂Br

The calculation for the atom economy of this reaction is detailed in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | Reactant |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Reactant |

| Total Reactant Mass | 354.02 | ||

| This compound | C₆H₁₄BrO₃P | 245.05 | Desired Product |

| Ethyl bromide | C₂H₅Br | 108.97 | Byproduct |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (245.05 g/mol / 354.02 g/mol ) x 100 ≈ 69.2%

This calculation demonstrates that, even under ideal stoichiometric conditions with 100% yield, approximately 30.8% of the total mass of the reactants is converted into the ethyl bromide byproduct, representing a significant source of chemical waste.

Waste Generation and Minimization Strategies

The primary sources of waste in the synthesis of this compound are the reaction byproducts and materials used during processing and purification. Effective waste minimization requires addressing each of these sources.

Key Waste Streams:

Byproducts: The main byproduct is ethyl bromide, a volatile alkyl halide. Other potential byproducts can arise from side reactions, especially if reaction conditions are not carefully controlled. These can include tetraethyl ethylenebisphosphonate, which forms if the product reacts further with another molecule of triethyl phosphite. google.comresearchgate.net

Solvents: The reaction is often carried out in solvents like acetonitrile or toluene. Post-reaction work-up, including washing and extraction steps, also consumes significant volumes of solvents and aqueous solutions, which require treatment before disposal.

Purification Waste: Purification methods such as column chromatography, which may be used to achieve high purity, generate solid waste (e.g., used silica (B1680970) gel) and additional solvent waste.

Minimization Strategies:

Several strategies can be employed to reduce the environmental impact of the synthesis.

| Waste Source | Minimization Strategy | Description |

| Byproducts | Optimize reaction conditions | Fine-tuning parameters such as temperature, reaction time, and reactant stoichiometry can suppress the formation of unwanted side products like bisphosphonates. eurekaselect.comgoogle.com Using a slight excess of 1,2-dibromoethane helps ensure the complete conversion of the more valuable triethyl phosphite. |

| Byproduct valorization | Investigate potential uses for the ethyl bromide byproduct, which could be captured and used as a reagent in other chemical processes, converting it from a waste stream into a co-product. | |

| Solvents | Use of greener solvents or solvent-free conditions | Research into alternative, more environmentally benign solvents or exploring solvent-free reaction conditions can drastically reduce solvent waste. Microwave-assisted synthesis has been shown to be effective for related phosphonates and can often be performed with less or no solvent. google.comresearchgate.net |

| Solvent recycling | Implementing procedures to recover and recycle solvents used in the reaction and purification steps can significantly decrease waste volume and raw material costs. | |

| Process Efficiency | Catalyst use | While the classical Arbuzov reaction is often performed thermally, the use of Lewis acid or other catalysts could potentially lower the required reaction temperature and time, improving energy efficiency and selectivity, as seen in related phosphonate syntheses. mdpi.com |

| Advanced purification | Employing more efficient purification techniques, such as Kugelrohr distillation for thermally stable liquids, can reduce the need for chromatography and the associated solvent and solid waste. orgsyn.org |

By focusing on these areas, the synthesis of this compound can be made more efficient and environmentally sustainable, aligning with the principles of green chemistry.

Reactivity and Transformational Chemistry of Diethyl 2 Bromoethylphosphonate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in Diethyl 2-bromoethylphosphonate is attached to a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The bromoethyl group functions as an electrophile, readily undergoing displacement by a diverse array of nucleophiles. sigmaaldrich.com This reactivity is the foundation for constructing new carbon-heteroatom and carbon-carbon bonds.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S, C-Se, C-Te)

The electrophilic nature of the carbon atom bearing the bromine facilitates the formation of bonds with various heteroatom nucleophiles. This allows for the synthesis of a broad class of functionalized phosphonates.

Aminoalkylphosphonates, which are important as analogues of amino acids, can be effectively synthesized using this compound as a key building block. sigmaaldrich.com One established method involves the alkylation of a protected amino acid precursor. For instance, the reaction of this compound with the sodium salt of diethyl acetamidomalonate in dimethyl sulfoxide (B87167) (DMSO) yields tetraethyl acetamido(2-diethoxyphosphinylethyl)malonate. This intermediate can then be hydrolyzed and decarboxylated to produce 2-amino-4-phosphonobutyric acid, a phosphonate (B1237965) analogue of glutamic acid. sigmaaldrich.com

Another common strategy for introducing a primary amine involves the Gabriel synthesis. This method uses a phthalimide (B116566) salt as the nitrogen nucleophile. The initial SN2 reaction between this compound and potassium phthalimide would form Diethyl 2-phthalimidoethylphosphonate. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) hydrate, liberates the primary amine to afford Diethyl 2-aminoethylphosphonate. sigmaaldrich.com

Table 1: Synthesis of Aminoalkylphosphonate Precursors

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Reference |

| This compound | Diethyl acetamidomalonate | NaH / DMSO | Tetraethyl acetamido(2-diethoxyphosphinylethyl)malonate | 44% | sigmaaldrich.com |

| Diethyl 2-phthalimidoethylphosphonate | Hydrazine hydrate | Ethanol (B145695) | Diethyl 2-aminoethylphosphonate hydrochloride | 57.1% | sigmaaldrich.com |

The synthesis of thio- and selenoalkylphosphonates from this compound follows the same nucleophilic substitution pathway. Sulfur nucleophiles, known for their high nucleophilicity (especially soft thiolates), are excellent partners for this reaction. For example, the reaction with a simple alkanethiolate, such as sodium thiomethoxide, would be expected to produce the corresponding diethyl (2-(methylthio)ethyl)phosphonate. A common laboratory procedure involves the use of potassium thioacetate (B1230152) to form an S-thioacetate derivative, which can then be hydrolyzed under basic conditions to yield the free thiol.

Similarly, selenium nucleophiles can be employed to generate selenoalkylphosphonates. Reagents like sodium hydroselenide (NaHSe), often prepared in situ, or potassium selenocyanate (B1200272) (KSeCN) followed by hydrolysis, would serve as effective selenium sources for the substitution reaction. While these reactions are mechanistically straightforward and highly precedented for simple alkyl halides, specific examples and detailed procedural data for their reaction with this compound are not prominently featured in surveyed scientific literature.

Regioselectivity and Stereoselectivity in Substitution Reactions

The regioselectivity of nucleophilic substitution on this compound is generally very high and predictable. The molecule possesses a single, primary electrophilic carbon atom directly bonded to the bromine leaving group. Nucleophilic attack is overwhelmingly directed at this carbon, as there are no other competing electrophilic sites within the substrate under typical substitution conditions. masterorganicchemistry.com

A potential competing reaction is E2 elimination, which would lead to the formation of diethyl vinylphosphonate (B8674324). This pathway is more likely when using strong, sterically hindered bases (e.g., potassium tert-butoxide). With most soft, non-basic nucleophiles (e.g., halides, thiolates, azide), substitution is the dominant pathway.

Stereoselectivity is a key consideration in SN2 reactions. These reactions proceed through a concerted mechanism involving backside attack of the nucleophile relative to the leaving group, resulting in an inversion of configuration at the electrophilic carbon. youtube.comyoutube.com Since the carbon atom bearing the bromine in this compound is not a stereocenter, the reaction itself does not produce a chiral product from an achiral starting material. However, if a reaction were performed on a chiral analogue of the substrate, a predictable inversion of stereochemistry would be expected.

Reaction Kinetics and Thermodynamic Considerations

The nucleophilic substitution reactions of this compound are expected to follow second-order kinetics, characteristic of the SN2 mechanism. The rate law is expressed as: Rate = k[Substrate][Nucleophile]. youtube.com This means the reaction rate is directly proportional to the concentration of both the phosphonate substrate and the attacking nucleophile. core.ac.uk

Several factors influence the reaction kinetics:

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar aprotic solvents, such as DMF, DMSO, or acetone (B3395972), are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating and deactivating the anion. sigmaaldrich.com

Steric Hindrance: The presence of the diethyl phosphonate group introduces some steric bulk, which may slow the reaction rate compared to a simpler primary alkyl bromide like ethyl bromide. sigmaaldrich.com

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions represent a powerful method for carbon-carbon bond formation. This compound is listed by suppliers as a reactant for Negishi alkyl-aryl cross-coupling. sigmaaldrich.comsigmaaldrich.comchemdad.com

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org In this context, this compound would serve as the sp³-hybridized electrophile. The general catalytic cycle would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organozinc reagent (e.g., an arylzinc halide) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This would result in the formation of a diethyl (2-arylethyl)phosphonate or diethyl (2-alkenylethyl)phosphonate, depending on the organozinc reagent used. While this application is noted, specific examples with detailed reaction conditions and yields from the primary scientific literature where this compound is the electrophilic partner were not identified in the conducted searches.

Negishi Alkyl-Aryl Cross-Coupling

This compound is utilized as a reactant in Negishi alkyl-aryl cross-coupling reactions, a powerful method for forming carbon-carbon bonds. sigmaaldrich.comthermofisher.comfishersci.ca This type of reaction typically involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. In the context of this compound, it can be converted into an organozinc reagent, which then couples with various aryl halides.

The development of efficient palladium-catalyzed Negishi coupling processes for secondary alkylzinc halides with a wide array of aryl bromides and chlorides has been a significant advancement. nih.gov A key challenge in these reactions is minimizing the undesired β-hydride elimination pathway, which leads to the formation of isomeric byproducts. nih.gov The use of specialized ligands, such as the biaryldialkylphosphine ligand CPhos, has been shown to effectively promote the desired reductive elimination step over β-hydride elimination, leading to a higher yield of the target secondary alkyl-aryl coupled product. nih.gov This methodology has proven to be a reliable tool for the formation of C(sp³)–C(sp²) bonds. nih.gov

A mild and practical Barbier-Negishi coupling of secondary alkyl bromides with aryl and alkenyl triflates and nonaflates has also been developed. nih.gov This reaction is facilitated by a bulky imidazole-based phosphine (B1218219) ligand, resulting in good yields and high selectivity for a broad range of substrates at room temperature. nih.gov

Below is a table summarizing representative Negishi cross-coupling reactions involving secondary alkylzinc halides and aryl halides, highlighting the catalyst system and the ratio of branched to linear products.

| Aryl Halide | Catalyst System | Branched:Linear Ratio | Yield (%) |

| 4-chlorotoluene | 2 mol % Pd(OAc)₂, 4 mol % CPhos | 99:1 | 92 |

| 4-bromo-N,N-dimethylaniline | 2 mol % Pd(OAc)₂, 4 mol % CPhos | >99:1 | 95 |

| 2-bromopyridine | 2 mol % Pd(OAc)₂, 4 mol % CPhos | >99:1 | 85 |

| 1-bromonaphthalene | 2 mol % Pd(OAc)₂, 4 mol % CPhos | >99:1 | 91 |

| 4-chloroanisole | 2 mol % Pd(OAc)₂, 4 mol % CPhos | 98:2 | 88 |

Data sourced from a study on Negishi coupling of secondary alkylzinc halides. nih.gov

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond Negishi coupling, this compound and related alkylphosphonates can participate in other metal-catalyzed cross-coupling reactions. While the direct use of this compound in reactions like Suzuki, Heck, or Sonogashira coupling is less commonly documented in readily available literature, the broader field of C-P cross-coupling provides relevant context.

Transition-metal-catalyzed C-P cross-coupling reactions, often referred to as the Tavs reaction, are a common method for synthesizing phosphonate esters. nih.govbeilstein-journals.org These reactions typically involve the use of nickel or palladium catalysts to couple aryl halides with trialkyl phosphites. nih.govbeilstein-journals.org For instance, NiCl₂ can be used as a pre-catalyst for the phosphonylation of aryl bromides with triisopropyl phosphite (B83602). nih.govbeilstein-journals.org

The general mechanism for these catalytic cross-coupling reactions often parallels the Michaelis–Arbuzov reaction but includes a catalytic intermediate step. nih.govbeilstein-journals.org A variety of catalysts have been identified as effective, including nickel(II) bromide, nickel(II) chloride, palladium(II) acetate, and palladium(II) chloride. nih.govbeilstein-journals.org These reactions are typically conducted at high temperatures, often exceeding 160 °C. nih.govbeilstein-journals.org

The following table provides examples of different metal-catalyzed cross-coupling reactions for the formation of C-C and C-P bonds.

| Coupling Reaction | Catalyst | Reactants | Product Type |

| Negishi | Pd-PEPPSI-IPent | Secondary alkylzinc halides, Aryl/heteroaryl halides | Aryl/heteroaryl alkanes |

| Suzuki | Ni(cod)₂/(R,R)-74 | Homobenzylic bromides, Alkyl-(9-BBN) | Enantioenriched alkylated arenes |

| C-P Coupling (Tavs) | NiCl₂ | Aryl bromides, Triisopropyl phosphite | Aryl diphosphonate esters |

| Alkyl-Aryl Suzuki | Iron(II) chloride complex | Benzylic chlorides, Arylboronic pinacol (B44631) esters | Enantioenriched 1,1-diarylalkanes |

Data compiled from various sources on cross-coupling reactions. nih.govbeilstein-journals.orgrsc.orgnih.gov

Mechanistic Pathways in Cross-Coupling Chemistry

The mechanistic pathways of metal-catalyzed cross-coupling reactions, such as the Negishi coupling, are well-established. The catalytic cycle for the coupling of an organometallic reagent with an organic halide generally involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the organic halide (R-X), in this case, potentially a derivative of this compound, to form a higher-valent organometallic intermediate.

Transmetalation: The organometallic reagent (R'-M), such as an organozinc compound derived from this compound, transfers its organic group to the metal center of the catalyst complex.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the catalyst, forming the new C-C bond and regenerating the low-valent catalyst to continue the cycle.

A significant challenge in the cross-coupling of secondary alkyl organometallics is the competing side reaction of β-hydride elimination. nih.gov After the transmetalation step, the resulting intermediate can undergo β-hydride elimination to form a metal-hydride species and an alkene. This can lead to the formation of undesired byproducts. nih.gov The choice of ligand is crucial in directing the reaction towards the desired reductive elimination pathway. nih.gov Highly hindered ligands, for example, can sterically disfavor the transition state for β-hydride elimination, thereby promoting the formation of the desired cross-coupled product. nih.govrsc.org

In the context of enantioconvergent cross-coupling reactions, the mechanism can involve the formation of an alkyl radical which then reacts with a chiral organonickel or cobalt intermediate in an "out-of-cage" pathway. nih.gov This is followed by reductive elimination to yield the enantioenriched product. nih.gov

Radical Reactions and this compound

This compound is a versatile substrate for various radical reactions, owing to the presence of the bromine atom which can be homolytically cleaved to generate a radical intermediate. sigmaaldrich.com

Radical Coupling Processes

This compound can participate in radical coupling reactions, which are fundamental processes for forming carbon-carbon bonds in the synthesis of complex organic molecules. sigmaaldrich.comthermofisher.comfishersci.ca These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates radicals that can then react with the phosphonate.

One example of such a process is the sodium dithionite (B78146) (Na₂S₂O₄)-mediated radical addition to vinyl ethers. In a study, diethyl (bromodifluoromethyl)phosphonate, a related compound, was involved in radical additions to vinyl ethers in the presence of alcohols to form difluoromethylphosphonate-substituted alkyl acetals. nih.gov This highlights the potential for the bromoethylphosphonate moiety to undergo similar radical transformations.

The general steps in a radical coupling process involving this compound would likely involve:

Initiation: A radical initiator generates a radical species.

Propagation: The initial radical abstracts the bromine atom from this compound to form a 2-(diethoxyphosphoryl)ethyl radical. This radical can then add to an unsaturated compound, such as an alkene or alkyne, to form a new C-C bond and a new radical. This new radical can then propagate the chain.

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction.

Photoredox Catalysis for Radical Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. ucla.edunih.gov This methodology often utilizes a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) with an organic substrate to produce a radical intermediate. ucla.edu

While direct photoredox activation of this compound is not extensively detailed in the provided search results, the principles of photoredox catalysis can be applied to generate radicals from similar C-Br bonds. For instance, the generation of dithianyl and dioxolanyl radicals has been achieved using visible-light-induced selective hydrogen atom transfer (HAT). nih.gov

A general strategy for generating radicals from C-O bonds via photoredox catalysis involves the formation of phosphoranyl radicals. ucla.edunih.gov An excited photoredox catalyst can undergo SET with a phosphine to generate a phosphine radical cation. ucla.edu This cation can then react with an oxygen-centered nucleophile to form a phosphoranyl radical, which can then undergo further reactions. ucla.edunih.gov A similar strategy could potentially be envisioned for the activation of the C-Br bond in this compound.

The following table illustrates the key components and outcomes of photoredox-catalyzed radical generation.

| Substrate Type | Photocatalyst | Radical Intermediate | Application |

| Benzylic Alcohols | [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ | Benzyl radical | Deoxygenation |

| Carboxylic Acids | [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ | Acyl radical | Reduction to aldehydes, cyclizations |

| Dithianes/Dioxolanes | Ru(bpy)₃Cl₂ | Dithianyl/Dioxolanyl radical | C(sp³)-H functionalization |

Data compiled from studies on photoredox catalysis. ucla.edunih.govnih.gov

Applications in Polymerization Chemistry

Phosphorus-containing polymers are of significant interest due to their unique properties, and this compound can serve as a monomer or an initiator in their synthesis. The phosphonate group can be incorporated into the polymer side chains, imparting properties such as flame retardancy, increased acidity, and metal-chelating abilities. mdpi.com

While the direct polymerization of this compound is not explicitly described in the provided search results, related vinylphosphonates, such as diethyl vinylphosphonate (CH₂=CHP(O)(OEt)₂), are known to undergo radical polymerization. mdpi.com The polymerization of these monomers can be initiated by radical initiators like AIBN. mdpi.com

Furthermore, the bromine atom in this compound could potentially be used to initiate atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. In ATRP, an alkyl halide initiator is activated by a transition metal complex to generate a radical that initiates polymerization. The reversible deactivation of the growing polymer chain by the metal complex allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

The synthesis of styrene-derivative monomers containing phosphonic acid groups has been achieved through Pd-catalyzed cross-coupling reactions to introduce –P(O)(OEt)₂ fragments into an aromatic ring. mdpi.com These monomers can then be polymerized, and the diethyl phosphonate groups can be subsequently hydrolyzed to yield the corresponding phosphonic acid-containing polymers. mdpi.com

| Polymerization Method | Monomer/Initiator | Catalyst/Initiator | Resulting Polymer Type |

| Radical Polymerization | CH₂=CHP(O)(OMe)₂ | AIBN | Poly(dimethyl vinylphosphonate) |

| Rare-earth Metal-catalyzed Polymerization | CH₂=CHP(O)(OR)₂ (R = Et, ⁱPr) | Yttrium bis(phenolate) | Poly(dialkyl vinylphosphonate) |

| Atom Transfer Radical Polymerization (potential) | This compound (as initiator) | Transition metal complex (e.g., Cu(I)/ligand) | Polymer with phosphonate end-group |

Data compiled from a review on phosphorus-containing polymers. mdpi.com

Hydrolysis and Derivatization of the Phosphonate Ester

Selective Deprotection Strategies

The selective removal of the ethyl protecting groups from this compound and related diethyl phosphonate esters is a critical transformation in the synthesis of phosphonic acids. The choice of deprotection strategy is paramount, as it must be effective while preserving other sensitive functional groups within the molecule. The primary methods for this deprotection involve cleavage by silyl (B83357) halides or hydrolysis under acidic or basic conditions.

Silyl Halide-Mediated Deprotection

The use of silyl halides, particularly bromotrimethylsilane (B50905) (TMSBr) and chlorotrimethylsilane (B32843) (TMSCl), is a widely employed and generally mild method for the de-ethylation of diethyl phosphonates. This reaction, often referred to as the McKenna reaction, proceeds via the formation of a bis(trimethylsilyl) phosphonate ester intermediate, which is readily hydrolyzed to the phosphonic acid upon aqueous workup. tandfonline.combeilstein-journals.org

Bromotrimethylsilane (TMSBr) is highly effective for cleaving diethyl phosphonate esters. beilstein-journals.org The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) at room temperature or slightly elevated temperatures. beilstein-journals.orgrsc.org The reaction's efficiency can be influenced by the steric and electronic nature of the substituents near the phosphonate group. beilstein-journals.org While very effective, TMSBr is relatively expensive and corrosive, which can be a drawback for large-scale syntheses. google.com

A more economical alternative is chlorotrimethylsilane (TMSCl). tandfonline.comgoogle.com However, TMSCl is less reactive than TMSBr and often requires more forcing conditions to achieve complete dealkylation of diethyl phosphonates. tandfonline.com Effective deprotection with TMSCl can be achieved by heating the reaction mixture in a sealed vessel at temperatures between 130-140 °C in a solvent such as chlorobenzene. tandfonline.comnih.gov These conditions have been shown to be compatible with a variety of functional groups, including esters, ethers, and alkenes. google.com The rate of dealkylation with TMSCl can be accelerated by the addition of alkali iodide salts, such as sodium or lithium iodide. tandfonline.com

Hydrolytic Deprotection

Hydrolysis of the phosphonate ester to the corresponding phosphonic acid can be accomplished under either acidic or basic conditions. However, these methods often require harsh conditions that may not be suitable for complex molecules with sensitive functionalities.

Acid-catalyzed hydrolysis, typically using concentrated strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr), can effectively cleave the ethyl esters. tandfonline.com The significant drawback of this approach is the potential for acid-catalyzed side reactions, such as the deamination of adenine (B156593) moieties in nucleotide analogues. tandfonline.com

Alkaline hydrolysis, using bases like sodium hydroxide (B78521) (NaOH), is another option. The rate of hydrolysis is dependent on the steric hindrance of the alkyl groups on the phosphonate. mdpi.com For diethyl alkylphosphonates, the reaction proceeds, but increasing steric hindrance on the alkyl chain (the 2-bromoethyl group in this case) can decrease the reaction rate. mdpi.com

The selection of a deprotection strategy is therefore a careful balance between reagent cost, reaction conditions, and the chemical stability of the substrate. For many applications, particularly those involving sensitive substrates, the silyl halide-mediated methods offer the best combination of efficiency and mildness.

Table 1: Research Findings on Selective Deprotection of Diethyl Phosphonates

| Reagent(s) | Substrate | Conditions | Solvent | Yield | Reference |

| TMSBr | Diethyl phosphonate esters | Room Temperature, 2-4 h | CH2Cl2 | 75-99% | rsc.org |

| TMSCl | Diethyl phenylphosphonate | 130-140 °C, 10 h | Chlorobenzene | High Conversion | tandfonline.com |

| TMSCl | Diethyl PMPA | 130-140 °C, 10 h | Chlorobenzene | 75% | google.com |

| conc. HCl | Diethyl phosphonate esters | N/A | N/A | Effective but harsh | tandfonline.com |

| NaOH | Diethyl alkylphosphonates | N/A | DMSO/H2O | Dependent on structure | mdpi.com |

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

DBEP serves as a key starting material or intermediate in the synthesis of various intricate organic molecules, leveraging its dual reactivity to build molecular complexity.

A primary application of diethyl 2-bromoethylphosphonate is its role as a precursor for a variety of phosphonic acids. sigmaaldrich.comfishersci.ca The diethyl ester group can be readily hydrolyzed to the corresponding phosphonic acid. This conversion is a critical step in synthesizing molecules where the phosphonic acid group is essential for the target's function. The general method for this transformation involves the dealkylation of the dialkyl phosphonates. A common and effective method is the McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by methanolysis to yield the phosphonic acid under mild conditions. beilstein-journals.org

This process is particularly valuable for creating hydrolytically stable phosphonic acids. sigmaaldrich.comfishersci.ca An example of this application is in the field of dental materials, where these stable phosphonic acids are used as dental adhesives. sigmaaldrich.comfishersci.ca The phosphonic acid group can chelate effectively with the calcium in tooth enamel, providing strong adhesion, while the stability of the P-C bond ensures longevity. frontiersin.org

Table 1: General Reaction for Phosphonic Acid Synthesis

| Reactant | Reagents | Product | Application Example |

| This compound | 1. Bromotrimethylsilane (TMSBr)2. Methanol (B129727) (MeOH) | 2-Bromoethylphosphonic Acid | Synthesis of dental adhesives sigmaaldrich.comfishersci.ca |

This compound is employed as a reactant in the asymmetric epoxidation of unfunctionalized olefins. sigmaaldrich.comfishersci.casigmaaldrich.com This reaction is a powerful method for generating chiral epoxides, which are highly valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. In these reactions, a chiral catalyst directs the stereochemical outcome of the epoxidation, allowing for the selective formation of one enantiomer over the other. The phosphonate (B1237965) group can be further modified or may play a role in coordinating to the catalyst, influencing the reaction's efficiency and stereoselectivity.

The structure of DBEP is ideal for introducing the phosphonate functional group into larger molecules. The carbon-bromine bond provides a reactive site for nucleophilic substitution or for participation in various cross-coupling reactions. For instance, it is utilized in Negishi alkyl-aryl cross-coupling reactions, where an organozinc compound couples with the alkyl bromide part of DBEP in the presence of a palladium or nickel catalyst. sigmaaldrich.comfishersci.ca It also participates in radical coupling reactions. sigmaaldrich.comfishersci.ca These methods allow for the precise installation of the this compound unit onto a wide range of molecular scaffolds, which is a key step in the synthesis of many biologically active compounds and functional materials. frontiersin.org

Polymer Chemistry and Materials Science Applications

The unique properties of the phosphonate group, such as its ability to coordinate with metal ions and its inherent flame retardancy, make DBEP an attractive monomer or functionalizing agent in materials science.

This compound can be used to synthesize polymers containing phosphonate groups in their side chains. mdpi.com The bromo-functionality allows it to be incorporated into a polymer backbone via polymerization of a vinyl monomer to which it has been attached, or by grafting it onto an existing polymer. These phosphonate-containing polymers exhibit a range of useful properties, including flame retardancy, ion-exchange capabilities, and improved adhesion to metal surfaces. The synthesis strategies often involve initial modification of DBEP to introduce a polymerizable group, followed by polymerization or copolymerization.

Table 2: Research Findings on Phosphonate Polymer Synthesis

| Polymerization Method | Monomer/Functionalizing Agent | Resulting Polymer Type | Key Properties |

| Free Radical Polymerization | Vinyl-functionalized DBEP derivative | Side-chain phosphonate polymer | Flame retardancy, metal adhesion |

| Grafting onto polymers | This compound | Surface-modified polymer | Altered surface energy, ion-binding |

A notable application of this compound is in the synthesis of organosoluble zirconium phosphonate nanocomposites. sigmaaldrich.comfishersci.carsc.org These materials are a class of organic-inorganic hybrids that combine the processability of organic polymers with the stability and functional properties of inorganic zirconium phosphonates.

The synthesis involves the reaction of a zirconium salt (e.g., zirconium(IV) chloride) with organophosphonic acids derived from DBEP. By carefully selecting the organic groups attached to the phosphonate, it is possible to create nanocomposites that are soluble in organic solvents. rsc.org This solubility is a significant advantage, as it allows for the materials to be processed using solution-based techniques, such as spin-coating or casting, to form films and other structures. These nanocomposites can have layered, filiform, or mesoporous structures and have been investigated for applications such as hosting catalysts for asymmetric hydrogenation. rsc.org The supported catalyst in these materials can be recovered and reused multiple times without a significant loss in activity. rsc.org

Role in Flame Retardancy of Polymers

The incorporation of phosphorus and halogen elements is a well-established strategy for imparting flame retardancy to polymeric materials. This compound serves as a valuable precursor in this field, enabling the synthesis of novel flame-retardant monomers and additives. mdpi.com

This compound is utilized as a key starting material for synthesizing other monomers intended for Ring-Opening Metathesis Polymerization (ROMP). mdpi.com This synthetic pathway allows for the creation of polymers with flame-retardant properties built directly into their macromolecular structure. The process involves chemically modifying the this compound molecule to introduce a polymerizable functional group, which then participates in the ROMP reaction. This approach ensures a permanent and uniform distribution of the flame-retardant phosphonate moiety throughout the polymer matrix, which can lead to improved material properties compared to simply blending additives. mdpi.com

For instance, related organophosphorus compounds have been successfully incorporated into copolymers and blended with polymers like Acrylonitrile Butadiene Styrene (ABS) to enhance their fire resistance. The effectiveness of such modifications is often evaluated using standard fire safety tests, such as the Limiting Oxygen Index (LOI) and UL 94 vertical burn tests.

Table 1: Illustrative Flame Retardancy Performance of PMMD Copolymers in ABS Blends This table presents data for a related phosphonate-containing copolymer system to illustrate the typical improvements in flame retardancy.

| Material | PMMD-162 Content (wt %) | PMMD-163 Content (wt %) | LOI (%) | Reference LOI for Neat ABS (%) |

|---|---|---|---|---|

| ABS Blend 1 | 20 | 0 | 20.8 | 17.8 |

| ABS Blend 2 | 0 | 20 | 20.3 |

The flame-retardant action of compounds derived from this compound is typically multifaceted, involving mechanisms in both the gas and condensed phases. nih.govspecialchem.com This dual action is due to the presence of both phosphorus and bromine.

Gas Phase Inhibition: During combustion, the polymer begins to decompose (pyrolyze), releasing flammable volatile compounds. The heat causes the C-Br and C-P bonds in the flame retardant to break. The released bromine and phosphorus-containing fragments are volatile and can enter the gas phase. nih.gov Here, they act as radical scavengers, interrupting the chain reactions of combustion. Specifically, phosphorus-based radicals like PO• and PO₂• can quench highly reactive H• and HO• radicals in the flame, while bromine radicals interfere with the combustion cycle. nih.govnih.gov This process, known as flame inhibition, reduces the heat generated by the fire and can extinguish the flame. mdpi.com

Condensed Phase Action: In the solid (condensed) phase, the phosphorus component plays a crucial role. crepim.fr Upon heating, phosphonates can decompose to form phosphoric acid species. These acids act as catalysts for the dehydration and cross-linking of the underlying polymer. nih.gov This process promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface. specialchem.comcrepim.fr This char layer serves as a physical barrier that limits the heat transfer from the flame to the polymer, slows the release of flammable volatiles into the gas phase, and restricts the flow of oxygen to the polymer surface. crepim.fr

Development of Phosphonate-Containing Mesoporous Silica (B1680970) Materials

Mesoporous silica nanoparticles (MSNs) are materials characterized by a large surface area and ordered pores, making them ideal for various applications. nih.gov The functionalization of these materials with organic groups, such as phosphonates derived from precursors like this compound, is a key strategy for tailoring their properties. d-nb.info

The introduction of organophosphonate groups onto the silica surface or within its structure can further influence these properties. The functional groups can affect the self-assembly process of the silica precursors and the surfactant template, leading to alterations in the final pore structure and surface area. This provides an additional level of control for designing materials with specific characteristics for targeted applications. scirp.org

The surface of silica is rich in hydroxyl (-OH) groups, which can be used to anchor functional molecules. However, directly grafting phosphonic acids to silica surfaces can be challenging. d-nb.info An efficient method involves using precursors that can readily form stable bonds with the silica. One approach utilizes a "pseudo-grafted precursor" (P-PGP) bearing a disilicate moiety, which facilitates grafting through the formation of robust Si-O-Si bonds rather than relying on the more difficult formation of Si-O-P bonds. d-nb.info

This compound is a valuable reactant for creating such functionalized surfaces. sigmaaldrich.comfishersci.ca The phosphonate group can be anchored to the silica, while the bromoethyl group provides a reactive handle for subsequent chemical transformations, such as click chemistry or Negishi cross-coupling. sigmaaldrich.comfishersci.casigmaaldrich.com This allows for the attachment of a wide variety of other functional molecules, enhancing the utility of the silica material. Studies have shown that modifying silica nanoparticles with methyl phosphonate groups can effectively reduce particle aggregation. nih.gov

Table 2: Efficiency of Grafting Phosphonate Precursors onto Silica This table compares the phosphorus content of silica grafted with a novel pseudo-grafted precursor (P-PGP 1) versus a conventional precursor (2), demonstrating the enhanced efficiency of the P-PGP approach.

| Sample | Precursor Used | Phosphorus Content (wt %) |

|---|---|---|

| 1@SiO₂ | P-PGP 1 | 0.40 |

| 2@SiO₂ | O=P(C₆H₄OMe)(OSi(OtBu)₃)₂ | 0.11 |

Data sourced from Chemistry – An Asian Journal. d-nb.info

For mesoporous silica nanoparticles to be used in biological applications, such as drug delivery, their stability and degradation in physiological environments are critical concerns. nih.gov Uncontrolled aggregation or premature degradation can negatively impact their function and safety. Surface modification is a primary strategy to control these behaviors. nih.govnih.gov

The introduction of phosphonate groups onto the surface of silica nanospheres contributes to their biological stabilization. By adding negatively charged and hydrophilic phosphonate groups, it is possible to reduce the non-specific aggregation of nanoparticles that can occur in biological media. nih.gov This enhanced colloidal stability is crucial for ensuring that the nanospheres remain dispersed and can effectively interact with their biological targets. The ability to prevent aggregation is a key step in improving the biocompatibility and performance of these nanomaterials for in vivo applications. nih.gov

Pharmaceutical and Agrochemical Development

Intermediate in Pharmaceutical Synthesis

The utility of this compound as a building block in pharmaceutical research is well-documented. It serves as a key starting material for the synthesis of various classes of compounds, particularly those designed to interact with specific biological targets. Its role is crucial in constructing the phosphonate moiety, which is often introduced as a stable, tetrahedral mimic of phosphate (B84403) groups or carboxylates found in biological systems.

A notable application is in the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates. nih.gov These compounds have been investigated as potent and selective ligands for imidazoline (B1206853) I₂ receptors (I₂-IR), which are considered a therapeutic target in a range of illnesses, including neurodegenerative conditions like Alzheimer's disease. nih.gov For instance, the reaction of bicyclic α-iminophosphonates, derived from precursors involving diethyl phosphonate chemistry, can be reduced to yield these pyrrolidine-2-phosphonate structures. nih.gov One such derivative demonstrated neuroprotective and analgesic properties in murine models, highlighting the compound's value in the drug discovery pipeline. nih.gov

Furthermore, the broader class of phosphonopeptides, which are phosphorus analogs of natural peptides, represents another area where phosphonate intermediates are vital. nih.gov These molecules are explored as enzyme inhibitors and antibacterial agents, owing to their ability to mimic the transition state of peptide hydrolysis. nih.gov The synthesis of these complex molecules often involves the coupling of amino acids with phosphonochloridates, which can be prepared from diethyl phosphonate precursors. nih.gov

Synthesis of Amino Acid Analogs with Pesticidal Activities

In the field of agrochemistry, this compound is instrumental in synthesizing phosphonate analogs of amino acids, some of which exhibit significant pesticidal properties. These synthetic analogs can interfere with metabolic pathways in weeds and pests that are analogous to those involving natural amino acids.

Research has demonstrated a direct synthesis route where this compound is reacted with diethyl acetamidomalonate in the presence of a base like sodium hydride. kyushu-u.ac.jp This reaction builds the carbon skeleton necessary for the amino acid analog. Subsequent hydrolysis and decarboxylation steps yield the final phosphonate-containing amino acid. One of the key products that can be derived through this pathway is 2-aminoethylphosphonic acid, which has shown considerable activity as a herbicide against certain lowland weeds. kyushu-u.ac.jp This herbicidal action is conceptually related to other successful phosphorus-containing herbicides like glyphosate (B1671968) and phosphinothricin, which are also amino acid analogs. kyushu-u.ac.jp

Table 1: Synthesis of Amino Acid Phosphonate Analog Precursor

| Reactant 1 | Reactant 2 | Reagent | Product |

| Diethyl acetamidomalonate | This compound | Sodium Hydride in DMSO | Diethyl 2-acetamido-2-(2-(diethoxyphosphoryl)ethyl)malonate |

This table summarizes the key alkylation step in the synthesis of a precursor for phosphonate amino acid analogs as described in the literature. kyushu-u.ac.jp

Development of Dental Adhesives and Biomaterials

The application of this compound extends into materials science, particularly in the creation of advanced biomaterials for dental applications. It is employed as a key reactant in the synthesis of polymerizable phosphonic acids that function as dental adhesives. sigmaaldrich.comfishersci.cafishersci.com The phosphonic acid group is highly effective at bonding to the mineral component of teeth, hydroxyapatite, creating a strong and durable interface between the tooth surface and restorative materials.

A critical requirement for any dental adhesive is long-term stability in the moist environment of the oral cavity. Materials that degrade over time can lead to restoration failure. This compound is specifically used to synthesize phosphonic acids that exhibit enhanced hydrolytic stability. sigmaaldrich.comfishersci.ca The resulting adhesive monomers, once incorporated into a polymer network, form a resilient bond that can withstand the chemical and mechanical challenges present in the mouth. The carbon-phosphorus (C-P) bond at the core of the phosphonate structure is significantly more resistant to hydrolysis than the oxygen-phosphorus (O-P) bond found in phosphate-based adhesives, contributing to the longevity of the dental work.

Exploration in Drug Design and Bioconjugation

The reactivity of this compound makes it a valuable tool in modern drug design and bioconjugation. Bioconjugation is the process of linking molecules, such as a drug and a targeting agent, to create a more effective therapeutic. The compound's two reactive sites—the bromine atom and the phosphonate ester—can be manipulated for these purposes.

The bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions, such as the Negishi alkyl-aryl cross-coupling, to attach the phosphonate group to larger molecular scaffolds. sigmaaldrich.comfishersci.ca Furthermore, the ethyl phosphonate moiety is a precursor to the phosphonic acid, which can be used to chelate metals or interact with biological targets. The compound is also cited as a reactant for "click chemistry," a class of reactions known for their high efficiency and specificity, which are widely used to link different molecular fragments in drug discovery and for creating bioconjugates. sigmaaldrich.comfishersci.ca Its role in synthesizing ligands for specific biological receptors, such as the I₂-IR, is a direct application of its utility in rational drug design. nih.gov

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diethyl 2-bromoethylphosphonate, offering precise insights into its proton, phosphorus, and carbon frameworks.

Proton (¹H) NMR spectroscopy of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different sets of protons in the molecule. chemicalbook.com The ethoxy groups give rise to a triplet at approximately 1.34 ppm, corresponding to the six methyl (CH₃) protons, and a multiplet around 4.13 ppm for the four methylene (B1212753) (OCH₂) protons. chemicalbook.com The methylene group adjacent to the bromine atom (Br-CH₂) appears as a multiplet at about 3.54 ppm, while the methylene group directly bonded to the phosphorus atom (P-CH₂) is observed as a multiplet around 2.39 ppm. chemicalbook.com The coupling of these protons to the phosphorus atom results in more complex splitting patterns, providing valuable structural information.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.34 | Triplet |

| -CH₂-Br | ~3.54 | Multiplet |

| -CH₂-P | ~2.39 | Multiplet |

| -O-CH₂- (ethyl) | ~4.13 | Multiplet |

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃. chemicalbook.com

Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for organophosphorus compounds. wikipedia.org For this compound, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a single phosphorus environment. This peak is generally observed in the phosphonate (B1237965) region of the spectrum. The chemical shift is referenced to an external standard, commonly 85% phosphoric acid. wikipedia.org The exact chemical shift can vary slightly depending on the solvent and concentration.

| Nucleus | Typical Chemical Shift (δ, ppm) |

| ³¹P | ~22 |

Table 2: Typical ³¹P NMR Chemical Shift for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each of the four unique carbon environments in the molecule. The methyl carbons of the ethyl groups typically appear at the lowest chemical shift. The methylene carbons of the ethyl groups, the methylene carbon attached to the bromine, and the methylene carbon attached to the phosphorus atom each resonate at characteristic downfield positions.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~16 |

| -C H₂-Br | ~28 |

| -C H₂-P | ~30 (doublet, due to ¹JC-P coupling) |

| -O-C H₂- (ethyl) | ~62 (doublet, due to ²JC-P coupling) |

Table 3: Representative ¹³C NMR Chemical Shifts for this compound.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

COSY spectra would show correlations between the protons of the ethyl group (methyl and methylene) and between the two adjacent methylene groups of the bromoethyl chain.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the one-dimensional ¹H and ¹³C NMR spectra.

While specific 2D NMR studies on this compound are not extensively detailed in general literature, the application of these techniques is a standard practice in the structural confirmation of such organophosphorus compounds. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong absorption is typically observed for the phosphoryl (P=O) stretching vibration. The P-O-C linkages also give rise to distinct stretching bands. The C-H bonds of the alkyl groups and the C-Br bond also have characteristic absorption frequencies.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| P=O | Stretch | 1250 - 1300 |

| P-O-C | Stretch | 1000 - 1050 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-Br | Stretch | 500 - 600 |

Table 4: Characteristic Infrared Absorption Frequencies for this compound. msu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental formula. For this compound, HRMS can unequivocally distinguish its molecular formula, C₆H₁₄BrO₃P, from other potential formulas with the same nominal mass.

The theoretically exact monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, ³¹P, ⁷⁹Br). This value serves as a benchmark for experimental HRMS measurements.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄BrO₃P | PubChem nih.gov |

| Monoisotopic Mass | 243.98639 Da | Computed by PubChem nih.gov |

| Molecular Weight | 245.05 g/mol | PubChem nih.gov |

An experimental HRMS measurement resulting in a mass very close to 243.98639 Da provides strong evidence for the presence and identity of this compound.